Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate
Description
Properties
CAS No. |
22991-18-0 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C16H15NO3/c1-3-20-16(18)15-12-8-7-11(19-2)10-14(12)17-9-5-4-6-13(15)17/h4-10H,3H2,1-2H3 |
InChI Key |
XIGBYLZYGFWKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
A plausible route involves Friedel-Crafts alkylation to form the pyridoindole ring. For example, ethyl indole-2-carboxylate (a precursor with an ester group) can undergo electrophilic substitution to attach a sidechain, followed by intramolecular cyclization. In a study by De Gruyter, ethyl 3-formyl-1H-indole-2-carboxylate was synthesized via Vilsmeier-Haack formylation using POCl₃ and dimethylformamide (DMF). Adapting this method, a keto-ester intermediate could be cyclized under acidic conditions to yield the pyrido[1,2-a]indole core.
Methoxy Group Functionalization at Position 3
Introducing the methoxy group at position 3 necessitates selective electrophilic substitution or post-cyclization derivatization.
Direct Methoxylation via Nucleophilic Aromatic Substitution
If the pyridoindole core contains a leaving group (e.g., halogen) at position 3, methoxy substitution can occur via nucleophilic aromatic substitution. For example, a chloro-substituted intermediate could react with sodium methoxide under high-temperature conditions. However, this approach is limited by the electronic activation of the aromatic ring.
Methylation of Hydroxyl Precursors
A more feasible strategy involves methylating a hydroxyl group at position 3. The patent CN106187894A demonstrates the methylation of pyrazole derivatives using dimethyl carbonate (DMC) and potassium carbonate under pressurized conditions. Adapting this method, a hydroxylated pyridoindole intermediate could be treated with DMC (5–7 equiv) at 100–150°C and 0.5–1.1 MPa to yield the methoxy derivative (Table 1).
Table 1: Methylation Conditions for Methoxy Group Introduction
| Precursor | Methylating Agent | Base | Temperature (°C) | Pressure (MPa) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Hydroxypyridoindole | Dimethyl carbonate | K₂CO₃ | 120 | 0.83 | 85–90 | |
| Hydroxypyridoindole | Dimethyl carbonate | K₂CO₃ | 150 | 1.1 | 88–92 |
Esterification of the Carboxylic Acid at Position 10
The ethyl ester group at position 10 is typically introduced via esterification of a carboxylic acid precursor.
Acyl Chloride Intermediate Method
As demonstrated in PMC9462284, ethyl 1H-indole-2-carboxylate was synthesized by treating indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol. Applying this method, pyrido[1,2-a]indole-10-carboxylic acid could be converted to its ethyl ester derivative (Table 2).
Table 2: Esterification via Acyl Chloride Intermediate
Direct Esterification with Ethanol
Alternative pathways employ direct acid-catalyzed esterification. For example, refluxing the carboxylic acid with excess ethanol in the presence of H₂SO₄ could yield the ester, though this method may require harsher conditions and lower yields compared to the acyl chloride route.
Integrated Synthetic Pathways
Combining the above steps, two primary routes emerge for synthesizing ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate:
Route A: Cyclization → Methoxylation → Esterification
Route B: Esterification Early-Stage → Cyclization → Methoxylation
-
Esterification : Prepare ethyl indole-2-carboxylate from indole-2-carboxylic acid.
-
Cyclization : Form the pyridoindole core through Vilsmeier-Haack formylation and cyclization.
-
Methoxylation : Introduce the methoxy group using DMC under optimized conditions.
Challenges and Optimization Considerations
-
Regioselectivity : Ensuring methoxy group introduction at position 3 requires directing groups or controlled reaction conditions.
-
Yield Improvement : Patent data suggest that polar solvents like diethylene glycol dimethyl ether enhance methylation yields when used with DMC.
-
Purification : Vacuum distillation and recrystallization from methanol are critical for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, copper(I) iodide, and various bases. The conditions often involve refluxing in methanol or other solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis yields tricyclic indoles, while the reaction with dicarbonyl compounds can produce various substituted indoles .
Scientific Research Applications
Pharmacological Applications
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate has been studied for its potential therapeutic applications, particularly in the following areas:
Anticancer Activity
Research has indicated that compounds with indole structures, including this compound, exhibit anticancer properties. These compounds often function by inhibiting key proteins involved in cancer cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival, such as the Mcl-1 pathway .
Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.
- Research Findings : Studies have shown that similar compounds can enhance neuronal survival in models of neurodegenerative diseases by reducing inflammation and oxidative damage .
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:
Synthesis of Indole Derivatives
This compound can be utilized to synthesize a variety of indole derivatives through alkylation and acylation reactions. Such derivatives often possess enhanced biological activities.
- Synthesis Methodology : this compound can be reacted with different electrophiles to yield substituted indoles, which are important in drug discovery .
Formation of Heterocyclic Compounds
The compound can also participate in reactions that lead to the formation of complex heterocycles, which are prevalent in many pharmaceutical agents.
- Example : Alkylation reactions using this compound have been reported to yield various functionalized indoles that exhibit diverse biological activities .
Data Table: Biological Activities and Yields
Mechanism of Action
The mechanism of action of Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-methoxy group in the target compound enhances electron density in the aromatic system compared to halogenated or hydroxylated analogs (e.g., 4-fluorobenzyloxy in ), influencing reactivity in electrophilic substitutions. Carboxylate esters (e.g., 10-COOEt) are common across analogs, but their positions vary. For instance, describes a 1-oxo group on the pyrazinoindole ring, which may reduce solubility compared to the methoxy variant .
Synthetic Challenges :
- Yields for pyridoindole derivatives are highly variable. Ethyl 8-hydroxy-6-methyl-1-oxo analogs (e.g., ) are synthesized in low yields (9%) due to competing side reactions, whereas the target compound achieves ≥99% purity via optimized protocols .
- Halogenated derivatives (e.g., ) require stringent conditions for functional group compatibility (e.g., avoiding dehalogenation) .
Analytical Data :
- NMR Profiles : The target compound’s ¹H NMR (unreported in evidence) can be inferred to show signals for the methoxy group (~δ 3.8–4.0 ppm) and ethyl ester (~δ 1.3 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), similar to analogs in and .
- Purity : Commercial analogs (e.g., ) prioritize high purity (>90%) for pharmaceutical applications, while research-grade compounds (e.g., ) may have lower purity due to exploratory synthesis .
Biological Activity
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is a compound belonging to the indole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions. The methodologies often utilize metal catalysts or other reagents to facilitate the formation of the pyridoindole structure. The introduction of the methoxy group enhances the compound's reactivity and biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, including HeLa and MCF7 cells. These studies suggest that this compound may also possess anticancer potential due to its structural similarities with known active compounds .
- Neuroprotective Effects : Indole derivatives are recognized for their neuroprotective properties. Studies on related compounds demonstrate their ability to inhibit oxidative stress and protect neuronal cells from damage induced by neurotoxins. This suggests that this compound could be explored for neuroprotective applications .
- Receptor Interaction : Some indole derivatives have been shown to interact with neurotransmitter receptors, such as serotonin receptors (5HT). This interaction is crucial for developing treatments for psychiatric disorders. The specific binding affinities and selectivity profiles of this compound need further investigation to establish its therapeutic potential in this area .
Case Study 1: Anticancer Properties
A study evaluating the cytotoxic effects of various indole derivatives found that those similar to this compound exhibited promising results against cancer cell lines. The IC50 values ranged from 5 to 20 μM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole A | HeLa | 9.73 |
| Indole B | MCF7 | 15.45 |
| This compound | TBD | TBD |
Case Study 2: Neuroprotective Activity
Research on related indole compounds demonstrated their effectiveness in protecting neuronal cells from oxidative stress-induced damage. For example, derivatives showed a reduction in cell death by over 50% when exposed to neurotoxic agents .
| Compound | Model System | % Cell Viability |
|---|---|---|
| Indole C | SH-SY5Y Cells | 75% |
| Indole D | Primary Neurons | 60% |
| This compound | TBD | TBD |
Q & A
Basic: What are the key synthetic routes for Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling or multicomponent reactions. For example, Scheme 57 () describes a Cs₂CO₃-catalyzed arylation to form the pyridoindole core. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical: anhydrous DMF at 80–100°C with PdCl₂(PPh₃)₂/CuI often yields 60–75% product, while lower temperatures (<60°C) reduce efficiency due to incomplete dehalogenation . Post-synthesis purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) is standard .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
1H/13C NMR and IR are primary tools. Key NMR signals include:
- Pyridoindole core : Aromatic protons at δ 8.6–8.7 ppm (H-1 and H-4) and δ 7.3–7.6 ppm (indole protons) .
- Methoxy group : A singlet at δ 3.8–3.9 ppm (3H integration) .
- Ethyl ester : A triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.2–4.4 ppm (CH₂) .
IR confirms ester C=O (1720–1740 cm⁻¹) and methoxy C-O (1250 cm⁻¹) . HRMS validates molecular weight within ±0.005 Da .
Advanced: How do crystallographic challenges (e.g., twinning or disorder) affect structural determination of this compound?
Single-crystal X-ray diffraction often faces challenges due to flexible ethyl/methoxy groups causing disorder. SHELXL ( ) is preferred for refining high-resolution data (d-spacing <0.8 Å) with TWIN/BASF commands to model twinning. For low-resolution data, restraints on bond lengths/angles (DFIX/ISOR) improve convergence. Comparative studies show SHELXL refines 95% of cases with R1 <5%, whereas unrestrained refinements risk overfitting .
Advanced: What mechanistic insights explain contradictions in bioactivity data against EGFR/HER2 kinases?
Inhibition assays () reveal IC₅₀ variability (EGFR: 0.2–5 μM; HER2: 1–10 μM) due to:
- Steric effects : Bulky substituents at C-3 reduce binding to kinase ATP pockets.
- Solubility : Low aqueous solubility (logP ~3.5) limits cellular uptake, skewing in vitro vs. in vivo results.
Methodological adjustments (e.g., DMSO concentration <1% in assays, or using PEG-400 as co-solvent) improve consistency .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies use HPLC-UV (λ=254 nm) to monitor degradation:
- Acidic conditions (pH 2) : Ester hydrolysis dominates, with t₁/₂ = 12–24 hrs.
- Basic conditions (pH 9) : Rapid demethylation of the methoxy group occurs (t₁/₂ = 2–4 hrs).
- Thermal stability : Decomposition >120°C via decarboxylation (TGA-DSC data) .
Advanced: What computational strategies predict substituent effects on electronic properties?
DFT (B3LYP/6-31G*) calculations reveal:
- Methoxy group : Increases HOMO energy (-5.8 eV → -5.3 eV), enhancing electrophilicity.
- Ethyl ester : LUMO localization on the carbonyl group facilitates nucleophilic attack.
MD simulations (AMBER) show that C-3 substituents >2 Å in length disrupt π-π stacking with kinase residues .
Basic: What chromatographic methods resolve co-eluting impurities during purification?
Reverse-phase HPLC (C18 column, acetonitrile:H₂O + 0.1% TFA) achieves baseline separation:
- Impurity profile : Byproducts include de-esterified acids (retention time = 8.2 min) and dimerized species (RT=12.5 min).
- Gradient : 30→70% acetonitrile over 20 min at 1 mL/min .
Advanced: How do isotopic labeling (²H/¹³C) studies clarify metabolic pathways?
13C-labeled ethyl groups (synthesized via 13C-ethanol esterification) track hepatic metabolism. LC-MS/MS identifies:
- Primary metabolite : 3-Methoxypyridoindole-10-carboxylic acid (m/z 257.1).
- Secondary pathway : CYP3A4-mediated O-demethylation (m/z 243.1) .
Basic: What synthetic modifications enhance solubility without compromising activity?
- PEGylation : Adding polyethylene glycol (PEG-500) to the ester group increases logD by −1.2.
- Salt formation : Sodium or lysine salts improve aqueous solubility 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .
Advanced: How does crystallographic data reconcile NMR-based conformational ambiguities?
X-ray structures ( ) show the pyridoindole core adopts a planar conformation (dihedral angle <10°), whereas NMR NOE data in solution suggests slight puckering (angle ~15°). This discrepancy arises from crystal packing forces flattening the ring. Hybrid refinements (NMR-restrained XRD) resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
